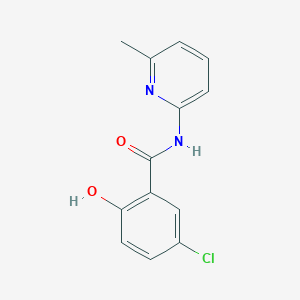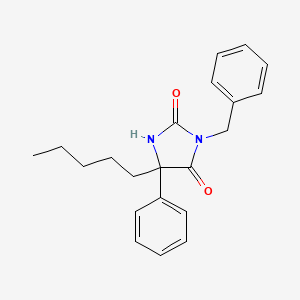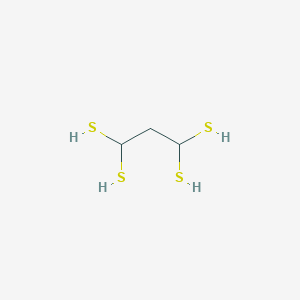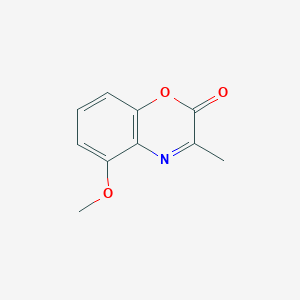![molecular formula C10H10ClN3O2 B14228008 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione CAS No. 562814-44-2](/img/structure/B14228008.png)
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is an organic compound that features a piperazine ring substituted with a chloropyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione typically involves the reaction of 6-chloropyridine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and bacterial infections.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria. The chloropyridinyl group is believed to play a key role in binding to these targets, thereby disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one: Similar structure but with an imidazolidinone ring instead of a piperazine ring.
N-[(6-Chloropyridin-3-yl)methyl]methylamine: Contains a methylamine group instead of a piperazine ring.
Uniqueness
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is unique due to its specific combination of a piperazine ring and a chloropyridinyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
562814-44-2 |
|---|---|
Fórmula molecular |
C10H10ClN3O2 |
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
1-[(6-chloropyridin-3-yl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)6-14-4-3-12-9(15)10(14)16/h1-2,5H,3-4,6H2,(H,12,15) |
Clave InChI |
HVZQSNUGEHHPNR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C(=O)N1)CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)


![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)



![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
